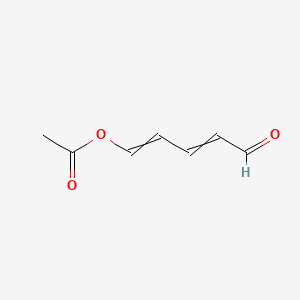![molecular formula C10H16O4 B14695038 1,4-Dioxaspiro[4.4]nonane-6-propanoicacid CAS No. 25188-19-6](/img/structure/B14695038.png)
1,4-Dioxaspiro[4.4]nonane-6-propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[44]nonane-6-propanoicacid is a spiro compound characterized by a unique structure that includes a spirocyclic framework with two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonane-6-propanoicacid can be synthesized through several methods. One common approach involves the condensation of lactones with aliphatic compounds in the presence of sodium ethoxide, followed by decarboxylation using dilute mineral acids . Another method includes the hydrogenation of furan-unsaturated alcohols using a Raney nickel-aluminum catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-6-propanoicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.4]nonane-6-propanoicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-propanoicacid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In drug development, it may inhibit viral replication by interfering with viral enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Shares a similar spirocyclic structure but differs in the position of the oxygen atoms.
1,4-Dioxaspiro[4.5]decane: Another spiro compound with a different ring size.
1,4-Dioxaspiro[4.6]undecane: Features a larger ring system compared to 1,4-Dioxaspiro[4.4]nonane-6-propanoicacid.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of a propanoic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
25188-19-6 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)propanoic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)4-3-8-2-1-5-10(8)13-6-7-14-10/h8H,1-7H2,(H,11,12) |
Clé InChI |
PIIYVXJGFQKXAS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2(C1)OCCO2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
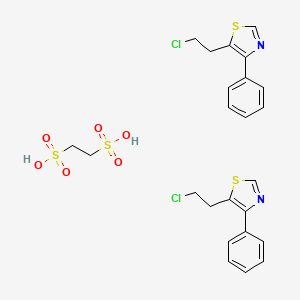
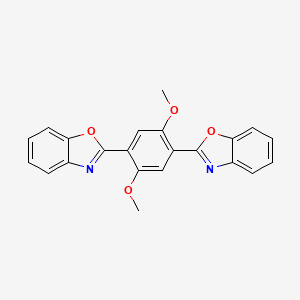
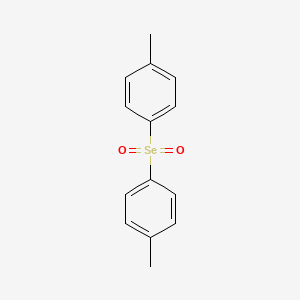
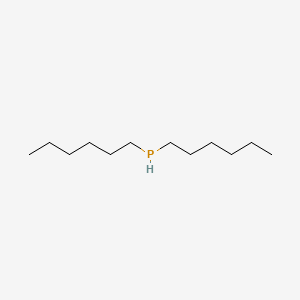
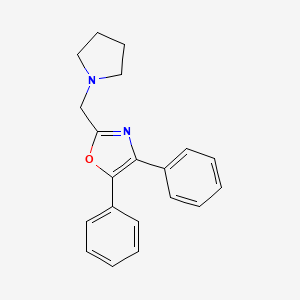
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
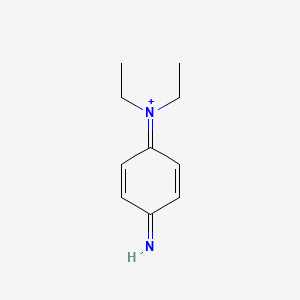
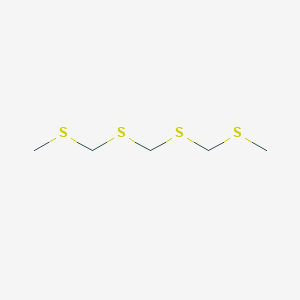
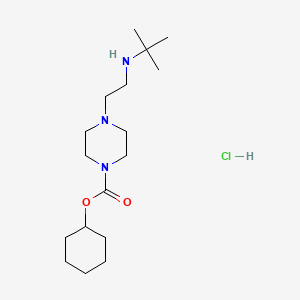
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)
